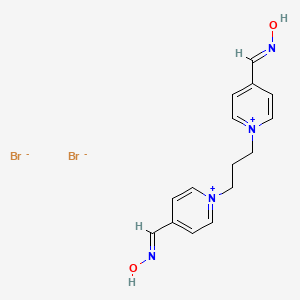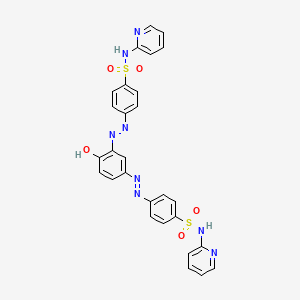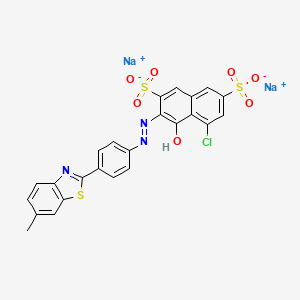![molecular formula C10H11ClN2 B1497862 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1150617-64-3](/img/structure/B1497862.png)
7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine
概要
説明
7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolo[2,3-c]pyridine family This compound features a pyrrolo[2,3-c]pyridine core with a chlorine atom at the 7-position and an isopropyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriately substituted pyrroles or pyridines under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction parameters is carefully controlled to achieve the desired product with high purity.
化学反応の分析
Types of Reactions: 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are essential for further functionalizing the compound or incorporating it into more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), or using hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides, amines, or alcohols, in the presence of a suitable base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, which can be further utilized in various applications.
科学的研究の応用
7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role as a kinase inhibitor, which may have implications in cancer research.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用機序
7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is structurally similar to other pyrrolo[2,3-c]pyridine derivatives, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine and 1-isopropyl-1H-pyrrolo[2,3-c]pyridine. its unique substitution pattern at the 1-position and 7-position provides distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
類似化合物との比較
7-chloro-1H-pyrrolo[2,3-c]pyridine
1-isopropyl-1H-pyrrolo[2,3-c]pyridine
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
1-ethyl-1H-pyrrolo[2,3-c]pyridine
特性
IUPAC Name |
7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-6-4-8-3-5-12-10(11)9(8)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBBWDZEMFWXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654018 | |
| Record name | 7-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-64-3 | |
| Record name | 7-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


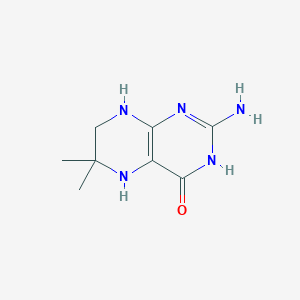

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one](/img/structure/B1497785.png)
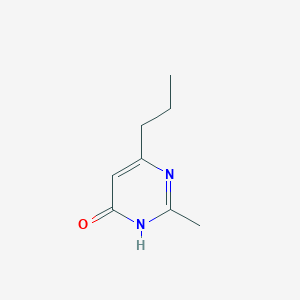
![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B1497789.png)

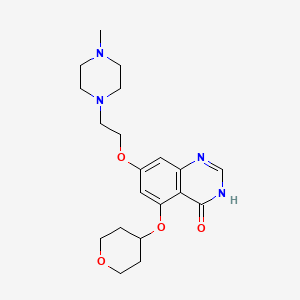
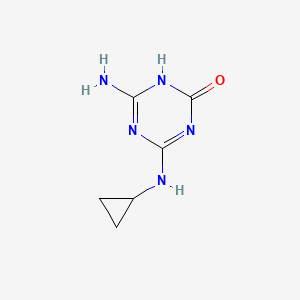
![ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B1497798.png)
![Benzenesulfonic acid, 5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt](/img/structure/B1497800.png)
